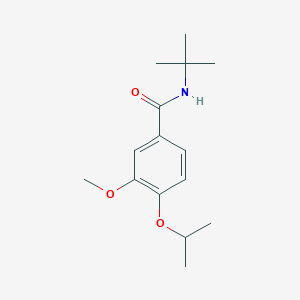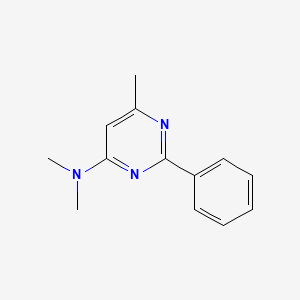![molecular formula C13H10BrNO3 B5887479 2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B5887479.png)
2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan is an organic compound characterized by the presence of a bromine atom, a methyl group, and a nitroethenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan typically involves the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol . This intermediate is then subjected to further reactions to introduce the furan and nitroethenyl groups. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-bromo-4-methylphenyl)-5-[(E)-2-aminoethenyl]furan, while substitution of the bromine atom can produce derivatives with various functional groups.
Scientific Research Applications
2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the interactions of brominated and nitro-substituted compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The furan ring can also play a role in stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methylphenol
- 2-bromo-4-methylpropiophenone
- 2-bromo-4-(4-ethylbenzyl)phenol
Uniqueness
2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan is unique due to the combination of its bromine, methyl, and nitroethenyl groups attached to a furan ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-2-4-11(12(14)8-9)13-5-3-10(18-13)6-7-15(16)17/h2-8H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIIHHLSQXBJIS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![Ethyl 1-[(2-methoxynaphthalen-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)

![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)



![2-[N-(4-METHYLPHENYL)METHANESULFONAMIDO]-N-(PYRIDIN-3-YLMETHYL)ACETAMIDE](/img/structure/B5887482.png)

![1-[4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5887496.png)
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
